molecular formula C7H13NO B13331430 Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane

Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane

Cat. No.: B13331430
M. Wt: 127.18 g/mol
InChI Key: VLZHXILNXZMEOS-RRKCRQDMSA-N
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Description

Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[221]heptane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions . This reaction involves the intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[221]heptane is unique due to its methoxy group and the specific stereochemistry of its bicyclic structure

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H13NO/c1-9-7-4-5-2-3-6(7)8-5/h5-8H,2-4H2,1H3/t5-,6+,7+/m0/s1

InChI Key

VLZHXILNXZMEOS-RRKCRQDMSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2CC[C@H]1N2

Canonical SMILES

COC1CC2CCC1N2

Origin of Product

United States

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